molecular formula C14H21ClN4O2 B3042367 4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine CAS No. 596817-46-8

4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine

Cat. No.: B3042367
CAS No.: 596817-46-8
M. Wt: 312.79 g/mol
InChI Key: RABXXTMSJJHLCU-UHFFFAOYSA-N
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Description

4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a 6-chloro-3-pyridazinyl moiety attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, 6-chloro-3-pyridazine, and tert-butoxycarbonyl chloride.

    Formation of Boc-Protected Piperidine: Piperidine is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form Boc-protected piperidine.

    Coupling Reaction: The Boc-protected piperidine is then coupled with 6-chloro-3-pyridazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane (DCM) or methanol.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while deprotection reactions yield the free amine.

Scientific Research Applications

4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Chemical Biology: It serves as a building block for the development of chemical probes and bioactive molecules used in biological studies.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

    Agricultural Chemistry: It is investigated for its potential use in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the Boc-protected amino group and the chloro-pyridazine moiety can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Boc-amino)-1-(3-pyridazinyl)piperidine: Similar structure but lacks the chloro substituent on the pyridazine ring.

    4-(Boc-amino)-1-(6-chloro-2-pyridazinyl)piperidine: Similar structure but has a different position of the chloro substituent on the pyridazine ring.

    4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperazine: Similar structure but contains a piperazine ring instead of a piperidine ring.

Uniqueness

4-(Boc-amino)-1-(6-chloro-3-pyridazinyl)piperidine is unique due to the specific combination of the Boc-protected amino group and the 6-chloro-3-pyridazinyl moiety attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)16-10-6-8-19(9-7-10)12-5-4-11(15)17-18-12/h4-5,10H,6-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABXXTMSJJHLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl piperidin-4-ylcarbamate (2 g, 10 mmol), 3,6-dichloropyridazine (1.79 g, 12 mmol) and TEA (2.1 ml, 15 mmol) was dissolved in dry DMF (30 ml) and the reaction mixture was heated in a microwave reactor at 150° C. for 20 mins. The reaction mixture was diluted with water (300 ml) and extracted with EtOAc (300 ml). The organic phase was dried (Na2SO4), filtrated and evaporated. The residue was purified by silica gel column chromatography using a 98:2 mixture of DCM:MeOH to give the title compound (2.11 g, 68%) as a solid. 1H-NMR (CDCl3, 500 MHz): δ 7.19 (d, 1H), 6.91 (d, 1H), 4.48 (bs, 1H), 4.29-4.20 (m, 2H), 3.73 (bs, 1H), 3.14-3.04 (m, 2H), 2.10-2.02 (m, 2H), 1.49-1.38 (m, 2H), 1.45 (s, 9H); 13C-NMR (CDCl3, 125 MHz): δ 158.9, 155.2, 146.7, 128.9, 115.5, 79.6, 47.9, 44.4, 31.9, 28.5.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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